Leucomalachite green

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol

Synonyms

Canonical SMILES

Aquaculture Research

LMG was historically used in aquaculture as an antifungal agent to treat fish diseases. However, research has shown that LMG can persist in fish tissue []. Additionally, safety concerns regarding its potential carcinogenicity in fish consumers have led to restrictions on its use in aquaculture [].

Carcinogenicity Studies

Some research has focused on the potential carcinogenicity of LMG. Studies have found that LMG may cause tumors in laboratory animals []. This research helps scientists understand the potential health risks associated with LMG exposure.

Analytical Methods Development

Due to concerns about LMG presence in food products, researchers have developed methods to detect LMG residues. These methods are based on techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) []. This research helps ensure food safety by enabling detection of LMG contamination.

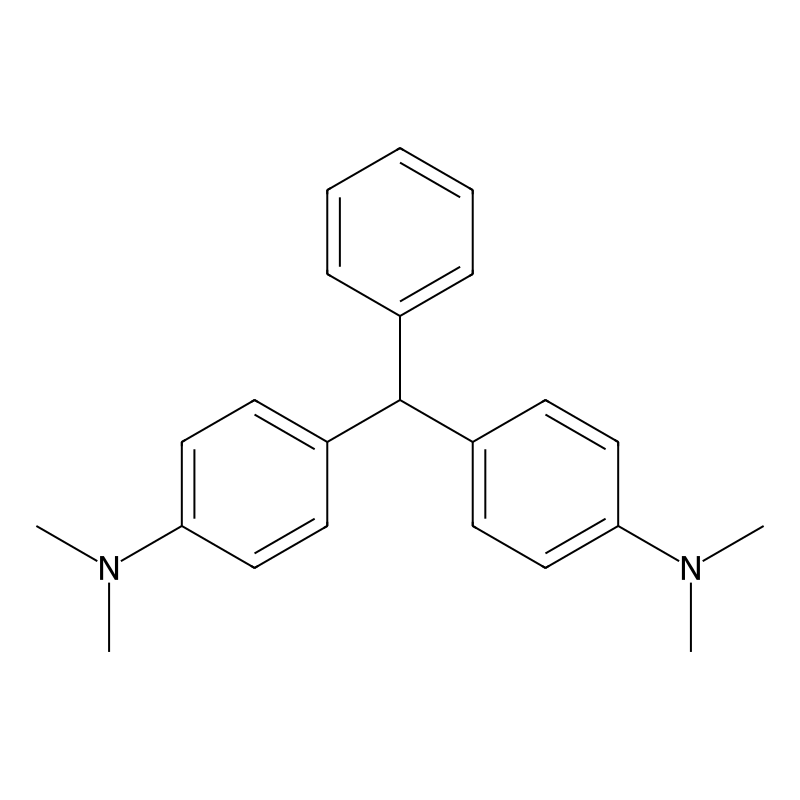

Leucomalachite green is a colorless compound that serves as the primary metabolite of malachite green, a triphenylmethane dye widely used as an antifungal agent in aquaculture. Structurally, leucomalachite green is characterized by its chemical formula, which includes two dimethylamino groups attached to a triarylmethane backbone. The compound is notable for its role in the metabolism of malachite green within biological systems, particularly in fish tissues where it can persist longer than its parent compound .

LMG's mechanism of action depends on the specific application. Here are two key examples:

- Blood Detection: In presumptive blood tests, LMG reacts with hemoglobin (the iron-containing protein in red blood cells) to form a colored complex, indicating the presence of blood []. The exact mechanism of this reaction is still under investigation, but it likely involves the interaction between LMG's aromatic rings and the heme group in hemoglobin [].

- Metal Ion Detection: As mentioned earlier, LMG can form colored complexes with specific metal ions. The complexation mechanism involves Lewis acid-base interactions, where the electron-donating groups (dimethylamino) on LMG interact with the electron-deficient metal ion, leading to complex formation []. The specific interaction and the resulting color of the complex depend on the metal ion involved.

Leucomalachite green can be synthesized through the condensation of benzaldehyde and dimethylaniline. The reaction can be represented as follows:

Upon oxidation, leucomalachite green transforms into malachite green, which is responsible for the intense green color observed in various applications. Typical oxidizing agents include manganese dioxide and hydrogen peroxide, which facilitate this conversion:

Leucomalachite green can also undergo hydrolysis to form a corresponding alcohol derivative, which has implications for its biological activity and membrane permeability .

Leucomalachite green exhibits significant biological activity, particularly concerning its carcinogenic potential. Studies have shown that exposure to leucomalachite green can lead to various adverse effects in laboratory animals, including increased incidences of tumors in specific organs such as the thyroid and liver. The compound is metabolized into primary and secondary arylamines, which may contribute to its toxicological profile . Furthermore, leucomalachite green has been implicated in apoptosis in certain cell types following exposure, indicating potential risks associated with its presence in food sources like fish .

The synthesis of leucomalachite green primarily involves the following methods:

- Condensation Reaction: The initial formation of leucomalachite green occurs through the reaction of benzaldehyde with dimethylaniline under acidic conditions.

- Oxidation: Leucomalachite green can be oxidized back to malachite green using various oxidizing agents such as manganese dioxide or hydrogen peroxide.

- Hydrolysis: Leucomalachite green can also be hydrolyzed to form alcohol derivatives that play a role in cellular uptake and metabolism .

Leucomalachite green finds applications primarily in:

- Aquaculture: Used as an antifungal agent to control fungal infections in fish.

- Forensic Science: Utilized as MacPhail's reagent for presumptive tests for blood detection due to its ability to change color upon oxidation.

- Research: Studied for its metabolic pathways and toxicological effects on aquatic organisms and mammals .

Research has indicated that leucomalachite green interacts with hepatic drug-metabolizing enzymes differently compared to malachite green. While malachite green acts as a strong inhibitor of certain liver enzymes, leucomalachite green shows varied effects on enzyme activity and binding interactions with glutathione, suggesting differential metabolic pathways and toxicity profiles between the two compounds .

Leucomalachite green shares structural similarities with several other compounds within the triphenylmethane dye class. Notable similar compounds include:

- Malachite Green: The oxidized form of leucomalachite green, known for its intense color and widespread use as a dye and antifungal agent.

- Crystal Violet: Another triphenylmethane dye used primarily as a biological stain; it shares similar structural features but has different applications and toxicity profiles.

- Brilliant Green: A dye related to malachite green but with different spectral properties and uses.

| Compound | Color | Primary Use | Toxicity Profile |

|---|---|---|---|

| Leucomalachite Green | Colorless | Antifungal agent | Moderate carcinogenic potential |

| Malachite Green | Green | Antifungal agent | High carcinogenic potential |

| Crystal Violet | Purple | Biological stain | Moderate toxicity |

| Brilliant Green | Green | Antiseptic | Moderate toxicity |

Leucomalachite green's uniqueness lies in its role as a metabolite that persists longer than malachite green in biological systems, raising concerns regarding its potential health impacts when present in food sources .

Synthetic Pathways for Leucomalachite Green and N-Demethylated Metabolites

Coupling Reactions with Aryllithium Reagents

Leucomalachite green synthesis through aryllithium coupling represents a versatile and efficient synthetic approach for producing the compound and its various metabolites. The method involves coupling reactions between 4-(dimethylamino)benzophenone or 4-nitrobenzophenone with aryllithium reagents derived from appropriately substituted 4-bromoaniline derivatives [1]. This synthetic pathway provides excellent control over the introduction of specific functional groups and enables the systematic preparation of N-demethylated metabolites.

The coupling reaction employs lithium-halogen exchange chemistry, where 4-bromoaniline derivatives are first converted to their corresponding aryllithium species. These highly reactive organometallic intermediates then undergo nucleophilic addition to the carbonyl carbon of the benzophenone substrate, forming a tertiary alcohol intermediate. Subsequent treatment with hydrochloric acid in methanol facilitates the formation of the final triphenylmethane structure while removing the hydroxyl group [1] [2].

This synthetic approach demonstrates remarkable versatility, allowing for the preparation of various N-demethylated derivatives including monodesmethyl, didesmethyl (both symmetric and unsymmetric), tridesmethyl, and tetradesmethyl variants of both malachite green and leucomalachite green [1] [2]. The method provides high yields and produces compounds with systematic structural variations that are essential for metabolic and analytical studies.

Reductive Conversion from Malachite Green

The reductive conversion pathway represents the primary biological and chemical route for leucomalachite green formation from its parent compound malachite green. This transformation occurs through the reduction of the central triphenylmethane cation to the corresponding neutral leuco form, fundamentally altering the electronic and spectroscopic properties of the molecule [3] [4].

Biological reduction systems demonstrate remarkable efficiency in this conversion process. Intestinal microflora from various species, including human, rat, mouse, and monkey, exhibit the ability to convert malachite green to leucomalachite green with 99 to 100% efficiency [4] [5]. This biotransformation involves specific reductase enzymes that catalyze the reduction of the cationic dye to its colorless leuco derivative.

Chemical reduction methods also provide effective means for leucomalachite green production. Sodium borohydride serves as a commonly employed reducing agent, particularly in analytical applications where controlled reduction is required [6]. The reduction process involves the transfer of hydride ions to the central carbon atom, neutralizing the positive charge and converting the aromatic system to the corresponding saturated form.

Environmental reduction processes contribute significantly to leucomalachite green formation in natural systems. Microbial communities in aquatic environments demonstrate the ability to reduce malachite green through various enzymatic pathways, with Pseudomonas veronii strains showing particularly high efficiency in degrading malachite green to leucomalachite green under optimal conditions of 32.4°C and pH 7.1 [3] [7].

Physicochemical Properties

Molecular Geometry and Resonance Structures

Leucomalachite green exhibits distinctive molecular geometry characterized by a tetrahedral central carbon atom bonded to three aromatic rings. The compound possesses the molecular formula C₂₃H₂₆N₂ with a molecular weight of 330.47 daltons [8]. Unlike its cationic parent compound malachite green, leucomalachite green exists as a neutral molecule with significantly different electronic distribution.

The molecular structure features two N,N-dimethylaminophenyl groups attached to a central methylene carbon, along with a third phenyl ring. This arrangement creates a propeller-like conformation where the three aromatic rings are positioned at angles to minimize steric interactions between the bulky substituents [1]. The tetrahedral geometry around the central carbon prevents complete planarity, resulting in restricted conjugation between the aromatic systems.

Resonance structures in leucomalachite green are limited compared to the extensive delocalization observed in malachite green. The neutral nature of the leuco form restricts electron delocalization primarily to the individual aromatic rings, with minimal contribution from cross-conjugation between the ring systems [1]. The dimethylamino groups retain their electron-donating character but cannot participate in the extended conjugation that characterizes the cationic form.

The molecular geometry influences the compound's spectroscopic properties, particularly its UV-visible absorption characteristics. The reduced conjugation in leucomalachite green results in absorption maxima shifted to shorter wavelengths compared to malachite green, with the primary absorption occurring around 266 nm rather than in the visible region [9].

Spectral Characteristics (UV-Vis, NMR, MS)

UV-Visible Spectroscopy

Leucomalachite green exhibits characteristic UV-visible absorption with a primary absorption maximum at 266 nm, significantly different from the 616-623 nm absorption of malachite green [10] [9]. This hypsochromic shift reflects the disruption of extended conjugation upon reduction of the cationic form. The compound also shows absorption at 256 nm, consistent with localized aromatic transitions [10]. The absence of visible light absorption accounts for the colorless appearance of leucomalachite green, in stark contrast to the intense green color of its oxidized form.

Nuclear Magnetic Resonance Spectroscopy

Extensive ¹H and ¹³C NMR spectral assignments have been established for leucomalachite green and its metabolites [1] [11]. The ¹H NMR spectrum reveals characteristic signals including dimethylamino methyl groups appearing as singlets around δ 2.93 ppm, representing the N(CH₃)₂ protons. The central methine proton appears as a singlet around δ 5.39 ppm, confirming the tetrahedral geometry around the central carbon [11].

Aromatic proton signals appear in the δ 6.5-7.3 ppm region, with distinct patterns for the different ring systems. The dimethylaminophenyl rings show characteristic doublets around δ 6.56 and δ 6.96 ppm due to the para-disubstitution pattern, while the unsubstituted phenyl ring exhibits multiplets in the δ 7.16-7.28 ppm range [11].

¹³C NMR data provides detailed structural information about the carbon framework. The availability of ¹³C₇-labeled leucomalachite green has facilitated complete spectral assignments, revealing the electronic environment of each carbon atom and confirming the tetrahedral nature of the central carbon [1] [12].

Mass Spectrometry

Mass spectrometric analysis of leucomalachite green reveals characteristic fragmentation patterns that provide structural confirmation and enable quantitative analysis. Electrospray ionization mass spectrometry (ESI-MS) produces an intense protonated molecular ion at m/z 331 [M+H]⁺ [13] [11]. The positive ion mode typically shows the molecular ion peak at m/z 330 along with the protonated species.

Tandem mass spectrometry (MS/MS) reveals systematic fragmentation patterns consistent with the molecular structure. Key fragment ions include m/z 316 resulting from loss of a methyl radical (loss of 15 Da), and m/z 239 arising from subsequent loss of a benzene radical or rearrangement involving toluene elimination [13]. The fragmentation at m/z 285 corresponds to loss of dimethylamino group (45 Da), providing structural confirmation [14].

Multiple reaction monitoring (MRM) methods have been developed for quantitative analysis, utilizing transitions such as 331→239 and 331→316 for leucomalachite green determination in complex matrices [13] [15]. These fragmentation patterns enable highly specific detection and quantification with limits of detection reaching 0.01 μg/kg in food matrices [13].

Solubility and Stability Under Environmental Conditions

Solubility Characteristics

Leucomalachite green demonstrates moderate solubility in various solvents with distinct preferences based on polarity. The compound exhibits limited water solubility (less than 0.1 mg/mL), reflecting its predominantly hydrophobic character [8]. Enhanced solubility is observed in organic solvents including chloroform, benzene, ethyl ether, ethanol, and toluene [8]. The compound shows slight solubility in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate [8].

The solubility profile reflects the molecular structure's balance between the hydrophobic aromatic rings and the moderately polar dimethylamino substituents. The neutral nature of leucomalachite green contributes to its limited aqueous solubility compared to the ionic malachite green, which exhibits greater water solubility due to its cationic character [8].

Environmental Stability and Degradation

Leucomalachite green exhibits variable stability under different environmental conditions, with significant implications for environmental persistence and analytical applications. The compound demonstrates sensitivity to atmospheric oxidation, particularly in the presence of photochemically-produced hydroxyl radicals [16]. This vapor-phase degradation represents an important atmospheric removal pathway.

pH conditions significantly influence leucomalachite green stability and degradation efficiency. Studies using electron beam irradiation demonstrate maximum degradation efficiency (98.2%) at pH 6, with decreased efficiency at both higher and lower pH values [17]. The optimal pH conditions suggest that specific protonation states of the molecule or radical intermediates contribute to enhanced degradation susceptibility.

Temperature effects play a crucial role in leucomalachite green stability. The compound's melting point of 100-102°C provides information about thermal stability limits [8]. Environmental temperature variations affect both chemical stability and biological degradation rates, with optimal microbial degradation occurring around 32.4°C for specific bacterial strains [7].

Environmental Persistence and Transformation

Microbial degradation represents a significant environmental fate pathway for leucomalachite green. Various bacterial species demonstrate the ability to degrade the compound through different metabolic pathways [3] [7]. Pseudomonas veronii strains exhibit particularly effective degradation capabilities, achieving 93.5% removal of 50 mg/L concentrations within seven days under optimal conditions [7].

The degradation pathway involves sequential transformations producing intermediate compounds including 4-(dimethylamino)benzophenone, 4-dimethylaminophenol, benzaldehyde, and hydroquinone [3] [7]. These metabolites undergo further transformation, ultimately leading to complete mineralization under appropriate environmental conditions.

Photodegradation processes contribute to leucomalachite green removal in aquatic environments. The compound's absorption characteristics in the UV region make it susceptible to direct photolysis and indirect photochemical reactions involving reactive oxygen species and hydroxyl radicals [17]. Advanced oxidation processes, including electron beam irradiation combined with hydrogen peroxide, demonstrate enhanced degradation efficiency under controlled conditions [17].

Liquid Chromatography with Fluorescence/Visible Detection

Liquid chromatography coupled with fluorescence and visible detection represents a well-established approach for leucomalachite green analysis, offering complementary detection capabilities for both the parent compound and its metabolite. The fundamental principle exploits the distinct spectroscopic properties of malachite green and leucomalachite green, where malachite green exhibits strong visible absorption at 620 nanometers while leucomalachite green demonstrates native fluorescence properties with excitation at 265 nanometers and emission at 360 nanometers [1] [2].

Chromatographic separation is typically achieved using phenyl-hexyl or octadecylsilane stationary phases with column dimensions ranging from 100 to 250 millimeters in length and 2.1 to 4.6 millimeters internal diameter [1] [2]. Mobile phase compositions employ acetonitrile-buffer systems, with acetate buffer at pH 4.5 being most commonly utilized. The acetonitrile to buffer ratio typically ranges from 60:40 to 70:30 volume/volume, providing optimal resolution between target analytes and matrix interferences [1] [2].

Detection strategies employ dual detector configurations to simultaneously monitor both compounds. Visible detection at 620 nanometers enables direct quantification of malachite green, while fluorescence detection with excitation at 265 nanometers and emission at 360 nanometers allows specific detection of leucomalachite green without prior chemical conversion [1] [2]. This approach eliminates the need for post-column oxidation procedures, simplifying analytical workflows while maintaining analytical specificity.

Method validation studies demonstrate excellent analytical performance characteristics. Recovery rates for leucomalachite green range from 81.9 to 97.5 percent across different matrices including water and fish tissue, with relative standard deviations typically below 10 percent [1]. Detection limits achieve 0.1 microgram per kilogram for fish tissue matrices, well below regulatory requirements [2].

Table 1: Chromatographic Conditions for Leucomalachite Green Analysis

| Detection Method | Column | Mobile Phase | Detection Wavelength/Transitions | Reference |

|---|---|---|---|---|

| LC-VIS/FLD | Phenyl-hexyl (250 × 4.6 mm) | Acetonitrile:Acetate buffer (70:30) | LMG: λex=265nm, λem=360nm | [1] |

| LC-MS/MS (ESI+) | C18 (100 × 2.1 mm, 3.5 μm) | Acetonitrile:Ammonium formate buffer (gradient) | LMG: 331→316, 331→239 | [3] |

| LC-MS/MS (APCI) | Luna C18 (250 × 2.0 mm, 5 μm) | Acetonitrile:Ammonium hydroxide-formic acid buffer (gradient) | LMG: 331→316, 331→239 | [4] |

| LC-VIS | Cyano (250 × 4.6 mm) | Acetonitrile:Phosphate buffer (isocratic) | LMG: Post-column oxidation to MG | [5] |

Tandem Mass Spectrometry (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) Approaches

Tandem mass spectrometry represents the most advanced and widely adopted analytical approach for leucomalachite green quantification, providing unparalleled specificity and sensitivity through molecular fragmentation patterns and mass spectrometric confirmation [6] [7] [8]. This technique eliminates matrix interference issues commonly encountered with spectroscopic methods while enabling simultaneous quantification and confirmatory identification in a single analytical run.

Electrospray ionization in positive mode serves as the predominant ionization technique, generating protonated molecular ions at mass-to-charge ratio 331 for leucomalachite green [6] [8] [4]. Alternative atmospheric pressure chemical ionization approaches have demonstrated comparable performance characteristics, particularly for complex matrices requiring enhanced ionization efficiency [9] [4].

Multiple reaction monitoring protocols employ characteristic fragmentation pathways for quantitative analysis. The primary quantification transition utilizes the loss of a methyl group (331 → 316), while the secondary transition involving loss of dimethylaniline (331 → 239) provides confirmatory identification [6] [8] [4]. Collision energies typically range from 20 to 32 electron volts for optimal fragmentation efficiency, with cone voltages between 40 to 50 volts ensuring adequate precursor ion transmission [8] [4].

Chromatographic separation employs reversed-phase conditions with octadecylsilane stationary phases. Column dimensions of 50 to 250 millimeters length and 2.1 millimeter internal diameter provide adequate resolution while maintaining compatibility with mass spectrometric flow requirements [6] [7]. Mobile phase systems utilize acetonitrile-buffer gradients, with ammonium formate, ammonium acetate, or formic acid buffers providing optimal electrospray ionization conditions [6] [7] [8].

Isotope dilution mass spectrometry approaches incorporate deuterated internal standards, significantly improving quantitative accuracy through correction of matrix effects and extraction losses [6] [10]. Deuterated leucomalachite green (leucomalachite green-d5 or leucomalachite green-d6) demonstrates identical chromatographic behavior while providing distinct mass spectrometric transitions, enabling precise quantification even in complex biological matrices [6] [10].

Table 2: Mass Spectrometric Parameters for Leucomalachite Green

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Cone/Source Voltage (V) | Reference |

|---|---|---|---|---|---|

| ESI+ | 331 | 316 (quantifier), 239 (qualifier) | 20 (316), 30 (239) | 40 | [11] |

| ESI+ | 331 | 316 (quantifier), 239 (qualifier) | 20 (316), 30 (239) | 42 | [3] |

| APCI+ | 331 | 316 (quantifier), 239 (qualifier) | 20 (316), 30 (239) | 45 | [9] |

| ESI+ | 331 | 316 (quantifier), 239 (qualifier) | 32 (316), 32 (239) | 42 | [3] |

Sample Preparation Protocols

Extraction from Biological Matrices

Effective extraction from biological matrices represents a critical step in leucomalachite green analysis, requiring optimization of extraction solvents, pH conditions, and partitioning strategies to achieve quantitative recovery while minimizing matrix interferences [12] [8] [4]. The lipophilic nature of leucomalachite green and its tendency to bind to protein structures in tissue matrices necessitate aggressive extraction conditions combined with selective purification steps.

Acetonitrile-based extraction systems predominate in validated methodologies, with buffer combinations providing optimal pH control and ionic strength regulation [12] [8] [4]. Ammonium acetate buffer at pH 4.5 represents the most commonly employed system, maintaining leucomalachite green stability while facilitating protein precipitation and matrix disruption [12] [8]. Alternative buffer systems including citrate buffer and perchloric acid solutions have demonstrated comparable extraction efficiency in specific applications [4] [13].

Liquid-liquid partitioning using dichloromethane provides effective separation of target analytes from aqueous matrix components [12] [8] [14]. The partitioning step concentrates leucomalachite green into the organic phase while removing polar interferents, significantly improving subsequent chromatographic separation and detection [12] [8]. Optimization studies indicate that pH adjustment to acidic conditions (pH 3-4) enhances partitioning efficiency by maintaining leucomalachite green in its neutral form [8] [14].

Salt-out extraction procedures offer simplified alternatives to traditional liquid-liquid partitioning approaches [13]. Addition of sodium chloride to acetonitrile-water mixtures promotes phase separation and analyte concentration, eliminating the need for halogenated solvents while maintaining extraction efficiency [13]. Recovery studies demonstrate comparable performance to dichloromethane partitioning methods, with recoveries exceeding 90 percent for leucomalachite green in various tissue matrices [13].

Modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approaches have gained acceptance for high-throughput applications [15] [16]. These procedures combine acetonitrile extraction with dispersive solid-phase extraction cleanup, providing rapid sample processing with minimal solvent consumption [15]. Validation studies demonstrate recoveries between 95-107 percent with relative standard deviations below 12 percent across multiple fortification levels [15].

Table 5: Extraction Efficiency Data for Leucomalachite Green

| Extraction Method | Matrix | Recovery (%) | RSD (%) | Pre-treatment | Reference |

|---|---|---|---|---|---|

| Acetonitrile + buffer, DCM partition | Fish tissue | 85.9-93.9 | 8.5 | Liquid-liquid extraction | [12] |

| Acetonitrile + citric acid buffer | Broiled eel | 93.6 | 5.1 | Salt-out extraction | [13] |

| Perchloric acid-acetonitrile | Aquatic species | 81-98 | 6.4-13 | Centrifugation | [4] |

| Modified QuEChERS | Fish fillet | 95-107 | 11.2 | QuEChERS extraction | [15] |

Solid-Phase Extraction (Solid-Phase Extraction) Cleanup Strategies

Solid-phase extraction cleanup represents an essential purification step for leucomalachite green analysis, providing selective removal of matrix interferents while concentrating target analytes for improved detection sensitivity [1] [8] [17]. The cationic nature of leucomalachite green under acidic conditions enables effective retention on cation-exchange sorbents, forming the basis for most cleanup protocols.

Strong cation exchange cartridges utilizing sulfonic acid functional groups provide robust retention for leucomalachite green under acidic loading conditions [8] [18] [17]. Conditioning protocols typically employ methanol followed by water and acidic buffer to establish proper ionic conditions for analyte retention [8] [17]. Sample loading in acidic buffer (pH 3-4) ensures quantitative retention while allowing neutral and anionic interferents to pass through unretained [8] [17].

Washing procedures remove residual matrix components using water and low-strength organic solvents [8] [17]. Methanol-water mixtures (typically 5-20 percent methanol) effectively remove polar interferents while maintaining leucomalachite green retention on the cation-exchange sorbent [8] [17]. Elution employs basic methanol solutions (typically 5 percent ammonium hydroxide) to disrupt ionic interactions and quantitatively recover target analytes [8] [17].

Mixed-mode cation exchange sorbents combine reversed-phase and cation-exchange mechanisms, providing enhanced selectivity for leucomalachite green purification [19] [20]. These materials retain analytes through both hydrophobic interactions and ionic binding, enabling more stringent washing conditions while maintaining quantitative recovery [19] [20]. Validation studies demonstrate recoveries exceeding 90 percent with improved cleanup efficiency compared to single-mechanism sorbents [19] [20].

Alumina-based cleanup combined with propylsulfonic acid cartridges provides dual-stage purification for complex matrices [21] [12]. The alumina stage removes basic interferents and residual oxidizing agents, while the subsequent cation-exchange step provides final purification and concentration [21] [12]. This approach demonstrates particular effectiveness for salmon and other fatty fish matrices where lipid removal is critical [21] [12].

Process, Robustness, Improvements, Matrix Effects, Ease of Use (PRiME) cartridge technology represents recent innovations in sample preparation, eliminating traditional conditioning and washing steps [20]. These cartridges require only sample loading and elution steps, significantly reducing analysis time and solvent consumption while maintaining analytical performance [20]. Validation studies demonstrate comparable recovery and precision to traditional solid-phase extraction approaches [20].

Table 3: Solid Phase Extraction Protocols for Leucomalachite Green

| SPE Cartridge Type | Conditioning | Washing | Elution | Matrix | Reference |

|---|---|---|---|---|---|

| Diol SPE | Methanol, Water | Water, Methanol:Water (20:80) | Acetonitrile:Acetate buffer | Water | [1] |

| Strong Cation Exchange (SCX) | Methanol, Water, Buffer | Water, Methanol:Water (20:80) | Methanol with 5% NH4OH | Fish tissue | [8] |

| Alumina + Propylsulfonic Acid | Methanol, Water | Water, Methanol:Water (10:90) | Methanol with 5% NH4OH | Salmon tissue | [21] |

| MCX (Mixed-mode Cation Exchange) | Methanol, Water | Water, Methanol:Water (5:95) | Acetonitrile with 5% NH4OH | Water | [19] |

| Hydrophilic-Lipophilic Balance (HLB) | Methanol, Water | Water, Methanol:Water (5:95) | Acetonitrile | Chinese softshell turtle | [20] |

Method Validation Parameters

Detection Limits (Decision Limit α/Detection Capability β) and Recovery Rates

Method validation for leucomalachite green analysis follows stringent European Union requirements, establishing critical performance parameters including decision limits (CCα), detection capabilities (CCβ), and recovery rates that ensure analytical reliability and regulatory compliance [2] [6] [17]. These parameters define the minimum performance criteria for both screening and confirmatory methods used in food safety applications.

Decision limits (CCα) represent the concentration above which a sample can be concluded to be non-compliant with 95 percent statistical confidence [2] [17]. For leucomalachite green in fish tissue, validated methods demonstrate CCα values ranging from 0.13 to 0.32 microgram per kilogram across different matrices and analytical approaches [2] [22] [17]. Ultra-high performance liquid chromatography-tandem mass spectrometry methods achieve the lowest decision limits, with values as low as 0.004 microgram per kilogram for processed matrices such as roasted eel [7].

Detection capabilities (CCβ) define the smallest content that may be detected, identified, and quantified with 95 percent statistical confidence [2] [17]. Validated methods achieve CCβ values between 0.32 and 0.60 microgram per kilogram for most fish tissue matrices [2] [22] [17]. These values consistently remain below the minimum required performance limit of 2 microgram per kilogram established for the sum of malachite green and leucomalachite green, demonstrating adequate analytical sensitivity for regulatory applications [2] [17].

Recovery studies across multiple matrices demonstrate consistent analytical performance. Fish muscle matrices yield recoveries between 89.0-91.5 percent with relative standard deviations below 8.6 percent [2]. Salmon tissue demonstrates broader recovery ranges (70.1-109 percent) reflecting matrix complexity, but maintains acceptable precision with relative standard deviations typically below 13 percent [23]. More complex processed matrices such as roasted eel achieve recoveries between 90-106 percent, demonstrating method robustness across diverse sample types [7].

Analytical precision, expressed as relative standard deviation, consistently meets regulatory requirements across validated methods. Repeatability studies typically demonstrate relative standard deviations below 10 percent for most matrices and concentration levels [2] [8] [15]. Within-laboratory reproducibility studies show slightly higher variation (5-15 percent relative standard deviation) but remain within acceptable limits for quantitative analysis [8] [17].

Table 4: Method Validation Parameters for Leucomalachite Green

| Matrix | CCα (μg/kg) | CCβ (μg/kg) | Recovery (%) | RSD (%) | LOD (μg/kg) | Reference |

|---|---|---|---|---|---|---|

| Fish muscle | 0.13 | 0.32 | 89.0-91.5 | 8.6 | 0.1 | [2] |

| Salmon | 0.15 | 0.35 | 81.9-97.5 | 8.1 | 0.1 | [1] |

| Fish tissue | 0.15 | 0.35 | 97.5-104.0 | 6.8 | 0.1 | [6] |

| Carp muscle | 0.13 | 0.32 | 89.0-91.5 | 8.6 | 0.1 | [2] |

| Salmon | 0.17 | 0.32 | 70.1-109 | 12.0 | 0.25 | [23] |

| Roasted eel | 0.004 | 0.02 | 90-106 | 11 | 0.004 | [7] |

Compliance with European Union 2002/657/European Community Requirements

European Union Commission Decision 2002/657/European Community establishes comprehensive validation criteria for analytical methods used in veterinary drug residue control, defining minimum performance requirements that analytical methods must satisfy for regulatory acceptance [24] [17]. Compliance with these requirements ensures method reliability, comparability between laboratories, and legal defensibility of analytical results.

Specificity requirements mandate that analytical methods demonstrate selective detection of leucomalachite green in the presence of potential interferents [24]. Mass spectrometric methods satisfy these criteria through molecular ion confirmation and characteristic fragmentation patterns, while spectroscopic methods require demonstration of peak purity and absence of co-eluting compounds [1] [6]. Validation protocols must include analysis of blank matrices fortified with structurally related compounds to confirm analytical selectivity [24].

Linearity studies must demonstrate acceptable correlation coefficients (r² ≥ 0.99) across the analytical range extending from the decision limit to at least 150 percent of the minimum required performance limit [24]. Calibration curves employ matrix-matched standards to account for ionization suppression and enhancement effects commonly observed in biological matrices [6] [7]. Isotope dilution approaches using deuterated internal standards provide optimal compensation for matrix effects while ensuring linear response across the validation range [6] [10].

Accuracy requirements specify that recovery studies include fortification at three concentration levels: 0.5, 1.0, and 1.5 times the minimum required performance limit [24]. For substances without established minimum required performance limits, fortification levels employ 1.0, 1.5, and 2.0 times the detection capability [24]. Each level requires analysis of at least six replicates to establish statistical confidence in recovery estimates [24].

Precision studies encompass both repeatability (within-day variation) and within-laboratory reproducibility (between-day variation) determinations [24]. Repeatability studies require analysis of six replicates at each fortification level within a single analytical session, while reproducibility studies extend over multiple days using different analysts and instrument conditions [24]. Acceptable relative standard deviations typically range from 5-20 percent depending on analyte concentration and matrix complexity [24].

Stability studies must demonstrate analyte integrity under typical storage and analytical conditions [24]. For leucomalachite green, validation protocols confirm stability in matrix extracts for at least 24 hours at room temperature and 72 hours under refrigerated conditions [1] [6]. Long-term stability studies extending to 10 months have been documented for leucomalachite green in fish tissue stored at 4 degrees Celsius in darkness [1].

Matrix effect evaluations quantify ionization suppression or enhancement in electrospray ionization mass spectrometry [6] [7]. Post-extraction spike studies compare analyte response in matrix extracts versus neat standards, with acceptable matrix effects typically limited to ±20 percent signal change [6]. Isotope dilution approaches effectively compensate for matrix effects, with validation studies demonstrating equivalent quantitative performance in matrix-matched and neat standard calibrations [6] [10].

Purity

Physical Description

Color/Form

Needles or leaflets from alcohol, benzene

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Metabolism Metabolites

... The reduction of malachite green (MG) to leucomalachite green (LMG) by intestinal bacteria from humans, rats, mice and rhesus monkeys and 14 pure cultures of anaerobic bacteria representative of those found in the human gastrointestinal tract. The bacterial cultures were incubated with 300 ug of MG in 5 mL of brain-heart infusion broth for 24-48 hr under anaerobic conditions. Virtually all of the MG was converted to its LMG derivative by the intestinal microflora. The pure bacterial cultures converted 7.3-99.3% of the MG to LMG. These results indicate the importance of the gastrointestinal tract microflora in the conversion of MG to LMG.

Intestinal microfloras from human, rat, mouse, and monkey fecal samples and 14 pure cultures of anaerobic bacteria representative of those found in the human gastrointestinal tract metabolized the triphenylmethane dye malachite green to leucomalachite green. The reduction of malachite green to the leuco derivative suggests that intestinal microflora could play an important role in the metabolic activation of the triphenylmethane dye to a potential carcinogen.

Malachite green (MG) is still illegally used as a fungicide in aquaculture. In fish it is absorbed and metabolised to its major reduced metabolite, leucomalachite green (LMG). This latter represents the main residue found in fish tissues and may persist for several months.

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Malachite green (MG), a triphenylmethane dye, has been applied extensively to fish worldwide in aquaculture operations. It has been administered as a therapeutic agent against common external parasites, as well as used for some skin and gill diseases. MG is environmentally persistent and is toxic to a wide range of aquatic and terrestrial animals. MG undergoes a conversion to the reduced leuco form in fish tissue when absorbed through the skin. A metabolite, leucomalachite green (LMG), accumulates in the muscle tissue of exposed fish for a relatively long time with a half-life of about 40 days. ... MG and its metabolite LMG are multi-organ toxins. The toxicity of the compound increases with increased time and concentration of exposure.

... Must be protected from light and the atmosphere to prevent oxidation to the Malachite Green Carbinol base

Colorless precursor of Malachite Green

A class of water-insoluble dyes that can be easily reduced, i.e. vatted to a water soluble and usually colorless leuco form in which they can readily impregnate fibers. Subesquent oxidation then produces the insoluble colored form that is remarkably fast to washing, light, and chemicals ... For cotton, wool, and cellulose acetate /Vat dye/

Analytic Laboratory Methods

Clinical Laboratory Methods

To determine residues of malachite green (MG) and its metabolite, leucomalachite green (LMG), in catfish tissue, analytes are extracted with acetonitrile-buffer and the extract is partitioned into methylene chloride. Final cleanup and isolation are performed on neutral alumina solid-phase extraction (SPE) and propylsulfonic acid cation-exchange SPE columns before analysis by liquid chromatography with visible detection. PbO2 postcolumn oxidation is performed by isocratic elution with a buffered mobile phase from a cyano column. Recoveries and relative standard deviations (RSDs) from fortified catfish tissues were 72.9% (RSD, 1.92%; 23 ppb), 75.5% (RSD, 6.85%; 11 ppb), and 69.6% (RSD, 6.93%; 5.7 ppb) for MG and 87.4% (RSD, 2.92%; 21 ppb), 88.1% (RSD, 5.94%; 10 ppb), and 82.6% (RSD, 11.5%; 5.3 ppb) for LMG. The method was applied to MG-incurred catfish at depuration times of 0, 2, 4, 8, and 24 h. Average levels of residual MG and LMG in the 24 h depuration catfish tissue were 73.4 and 289 ppb, respectively.

A gas chromatographic/mass spectrometric (GC) method was developed to confirm the presence of leucomalachite green (LMG), a metabolite of the triphenylmethane dye malachite green (MG), in catfish tissue. Residues were isolated according to a previously described liquid chromatographic (LC)/VIS spectrometric analysis of MG and LMG in fish. In our isolation procedure, analytes are extracted from tissue with acetonitrile-buffer, partitioned into CH2Cl2, and applied to neutral alumina and propylsulfonic acid solid-phase extraction cartridges. Before GC/MS analysis, extracts prepared for the LC determinative method are eluted from a cyano solid-phase extraction cartridge, extracted into organic solvent, and concentrated for GC/MS analysis. Selected ion monitoring was performed by using 5 diagnostic ions (m/z 330, 329, 253, 21 0, and 165) of LMG ...

Dates

2: Lee H, Park MJ, Sun SH, Choi DH, Lee YH, Park KW, Chun BW. Ascorbic acid and vitamin C-containing beverages delay the leucomalachite green reaction to detect latent bloodstains. Leg Med (Tokyo). 2016 Nov;23:79-85. doi: 10.1016/j.legalmed.2016.10.003. Epub 2016 Oct 13. PubMed PMID: 27890109.

3: Wang F, Wang H, Shen Y, Li Y, Dong JX, Xu Z, Yang J, Sun Y, Xiao Z. Bispecific Monoclonal Antibody-based Multi-analyte ELISA for Furaltadone Metabolite, Malachite Green and Leucomalachite Green in Aquatic Products. J Agric Food Chem. 2016 Oct 5. [Epub ahead of print] PubMed PMID: 27706938.

4: Zhu D, Li Q, Pang X, Liu Y, Wang X, Chen G. A sensitive electrochemical impedance immunosensor for determination of malachite green and leucomalachite green in the aqueous environment. Anal Bioanal Chem. 2016 Aug;408(20):5593-600. doi: 10.1007/s00216-016-9660-3. Epub 2016 Jun 8. PubMed PMID: 27277811.

5: Zhao J, Wei D, Yang Y. Magnetic solid-phase extraction for determination of the total malachite green, gentian violet and leucomalachite green, leucogentian violet in aquaculture water by high-performance liquid chromatography with fluorescence detection. J Sep Sci. 2016 Jun;39(12):2347-55. doi: 10.1002/jssc.201501363. Epub 2016 May 31. PubMed PMID: 27120413.

6: Ju S, Deng J, Cheng J, Xiao N, Huang K, Hu C, Zhao H, Xie J, Zhan X. Determination of leucomalachite green, leucocrystal violet and their chromic forms using excitation-emission matrix fluorescence coupled with second-order calibration after dispersive liquid-liquid microextraction. Food Chem. 2015 Oct 15;185:479-87. doi: 10.1016/j.foodchem.2015.02.149. Epub 2015 Apr 9. PubMed PMID: 25952896.

7: Zhang Y, Yu W, Pei L, Lai K, Rasco BA, Huang Y. Rapid analysis of malachite green and leucomalachite green in fish muscles with surface-enhanced resonance Raman scattering. Food Chem. 2015 Feb 15;169:80-4. doi: 10.1016/j.foodchem.2014.07.129. Epub 2014 Aug 7. PubMed PMID: 25236201.

8: Dong JX, Xu C, Wang H, Xiao ZL, Gee SJ, Li ZF, Wang F, Wu WJ, Shen YD, Yang JY, Sun YM, Hammock BD. Enhanced sensitive immunoassay: noncompetitive phage anti-immune complex assay for the determination of malachite green and leucomalachite green. J Agric Food Chem. 2014 Aug 27;62(34):8752-8. doi: 10.1021/jf5019824. Epub 2014 Aug 18. PubMed PMID: 25077381; PubMed Central PMCID: PMC4150606.

9: Zhu C, Wei J, Dong X, Guo Z, Liu M, Liang X. Fast analysis of malachite green, leucomalachite green, crystal violet and leucocrystal violet in fish tissue based on a modified QuEChERS procedure. Se Pu. 2014 Apr;32(4):419-25. PubMed PMID: 25069333.

10: Chu YL, Chimeddulam D, Sheen LY, Wu KY. Probabilistic risk assessment of exposure to leucomalachite green residues from fish products. Food Chem Toxicol. 2013 Dec;62:770-6. doi: 10.1016/j.fct.2013.10.002. Epub 2013 Oct 16. PubMed PMID: 24140969.

11: Hashimoto JC, Paschoal JA, Queiroz SC, Ferracini VL, Assalin MR, Reyes FG. A simple method for the determination of malachite green and leucomalachite green residues in fish by a modified QuEChERS extraction and LC/MS/MS. J AOAC Int. 2012 May-Jun;95(3):913-22. PubMed PMID: 22816282.

12: Ascari J, Dracz S, Santos FA, Lima JA, Diniz MH, Vargas EA. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(4):602-8. doi: 10.1080/19440049.2011.653695. Epub 2012 Feb 10. PubMed PMID: 22325002.

13: Wan H, Weng S, Liang L, Lu Q, He J. Evaluation of the developmental toxicity of leucomalachite green administered orally to rats. Food Chem Toxicol. 2011 Dec;49(12):3031-7. doi: 10.1016/j.fct.2011.10.003. Epub 2011 Oct 7. PubMed PMID: 22005260.

14: Singh G, Koerner T, Gelinas JM, Abbott M, Brady B, Huet AC, Charlier C, Delahaut P, Godefroy SB. Design and characterization of a direct ELISA for the detection and quantification of leucomalachite green. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Jun;28(6):731-9. doi: 10.1080/19440049.2011.567360. PubMed PMID: 21623496; PubMed Central PMCID: PMC3118533.

15: Stead SL, Ashwin H, Johnston B, Dallas A, Kazakov SA, Tarbin JA, Sharman M, Kay J, Keely BJ. An RNA-aptamer-based assay for the detection and analysis of malachite green and leucomalachite green residues in fish tissue. Anal Chem. 2010 Apr 1;82(7):2652-60. doi: 10.1021/ac902226v. Erratum in: Anal Chem. 2010 Jul 1;82(13):5915. Dallas, Anne [added]; Kazakov, Sergei A [added]. PubMed PMID: 20201504.

16: Renwick A, Leblanc JC, Setzer RW. Application of the margin of exposure (MOE) approach to substances in food that are genotoxic and carcinogenic. Example: leucomalachite green. Food Chem Toxicol. 2010 Jan;48 Suppl 1:S75-80. doi: 10.1016/j.fct.2009.09.025. Epub 2009 Sep 26. Review. PubMed PMID: 19786059.

17: Wong YC, Cheung TC. Performance assessment for determining malachite green and leucomalachite green in swamp eel (Monopterus albus) muscle using assigned reference values in a proficiency test. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Nov;26(11):1472-81. doi: 10.1080/02652030903179772. PubMed PMID: 19711218.

18: Hall Z, Hopley C, O'Connor G. High accuracy determination of malachite green and leucomalachite green in salmon tissue by exact matching isotope dilution mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Oct 15;874(1-2):95-100. doi: 10.1016/j.jchromb.2008.09.006. Epub 2008 Sep 11. PubMed PMID: 18818128.

19: Mitrowska K, Posyniak A, Zmudzki J. Determination of malachite green and leucomalachite green residues in water using liquid chromatography with visible and fluorescence detection and confirmation by tandem mass spectrometry. J Chromatogr A. 2008 Oct 17;1207(1-2):94-100. doi: 10.1016/j.chroma.2008.08.028. Epub 2008 Aug 14. PubMed PMID: 18771774.

20: Long C, Mai Z, Zhu B, Zou X, Gao Y, Huang X. New oxidant used for the post-column derivatization determination of Malachite Green and Leucomalachite Green residues in cultured aquatic products by high-performance liquid chromatography. J Chromatogr A. 2008 Aug 29;1203(1):21-6. doi: 10.1016/j.chroma.2008.07.029. Epub 2008 Jul 16. PubMed PMID: 18656886.